(R)-4-Methyl Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acids. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis, muscle pain, and other inflammatory disorders. The compound is a chiral molecule, existing in two enantiomeric forms: (R)- and (S)-ketoprofen, with the (R)-enantiomer being the active form that exhibits greater potency in inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
(R)-4-Methyl Ketoprofen is derived from ketoprofen, which was first synthesized in the 1960s. The compound can be obtained through various synthetic routes that involve resolving racemic mixtures or through asymmetric synthesis techniques.
(R)-4-Methyl Ketoprofen is classified as an NSAID and specifically an arylpropionic acid derivative. Its chemical structure allows it to exert its pharmacological effects by inhibiting the cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
The synthesis of (R)-4-Methyl Ketoprofen can be achieved through several methods:
(R)-4-Methyl Ketoprofen has a molecular formula of CHO and features a propionic acid moiety attached to a benzophenone structure. The stereochemistry is defined by the configuration at the chiral center adjacent to the propionic acid group.
(R)-4-Methyl Ketoprofen participates in various chemical reactions typical of carboxylic acids and esters:
(R)-4-Methyl Ketoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, which are mediators of pain and inflammation.
Studies have shown that (R)-4-Methyl Ketoprofen is particularly effective against COX-1, which is involved in maintaining gastric mucosa integrity and regulating platelet function .
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance for structural elucidation.
(R)-4-Methyl Ketoprofen has several scientific uses:
Molecular Architecture:(R)-4-Methyl Ketoprofen (Chemical Name: (2R)-2-[3-(4-Methylbenzoyl)phenyl]propanoic acid; CAS RN: 107257-20-5) belongs to the 2-arylpropionic acid ("profen") structural class. Its core structure consists of a propionic acid chain linked to a biphenyl ketone system, with a methyl group (-CH₃) at the para-position of the distal phenyl ring. This modification differentiates it from ketoprofen, which lacks this methyl group and has unsubstituted phenyl rings [4] [6]. The molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol [4].
Table 1: Key Identifiers and Physicochemical Properties of (R)-4-Methyl Ketoprofen
Property | Value/Description | Reference/Source |
---|---|---|
Systematic Name | (2R)-2-[3-(4-Methylbenzoyl)phenyl]propanoic acid | [4] [9] |
CAS Registry Number | 107257-20-5 | [4] |
Molecular Formula | C₁₇H₁₆O₃ | [4] |
Molecular Weight | 268.31 g/mol | [4] |
Chirality | Chiral center at C2 (alpha-carbon of propanoic acid) | [6] [9] |
Stereochemistry | (R)-configuration | [9] |
Common Designations | Ketoprofen EP Impurity D; Ketoprofen Related Compound A | [4] |
Predicted pKa | ~4.22 (carboxylic acid) | [4] |
Solubility | Slightly soluble in chloroform, dichloromethane; Low aqueous solubility | [4] [10] |
Stereochemistry and Significance:The molecule possesses one stereogenic center at the alpha-carbon (C2) of the propanoic acid side chain, giving rise to R and S enantiomers. The (R)-enantiomer is the specific focus of this compound. This defined stereochemistry is crucial because the biological activity (particularly cyclooxygenase inhibition) of profen NSAIDs like ketoprofen primarily resides in the (S)-enantiomer [6] [9]. The presence of the 4'-methyl group further modifies its spatial and electronic properties compared to unsubstituted (R)-Ketoprofen. Enantiomeric purity is critical for its use as a reference standard in analytical methods like chiral HPLC or capillary electrophoresis, where it helps quantify impurities or metabolites in ketoprofen preparations [4] [9].
Physicochemical Properties:Predicted physicochemical data suggests a carboxylic acid pKa around 4.22 [4], typical for profen acids, indicating significant ionization at physiological pH. It displays low aqueous solubility and is slightly soluble in organic solvents like chloroform and dichloromethane [4] [10]. Its lipophilicity (log P), though not explicitly stated in the sources, is expected to be higher than ketoprofen due to the added methyl group, potentially influencing membrane permeability and protein binding characteristics.
Origin as an Impurity and Metabolite:(R)-4-Methyl Ketoprofen was not intentionally developed as a therapeutic agent. Its discovery arose primarily through the analysis of ketoprofen (introduced in France in 1973, US approval in the 1980s) [2] [6]. During the manufacturing process of ketoprofen, or potentially as a minor metabolite, the 4'-methyl analog was identified. This identification stemmed from advanced analytical techniques capable of separating closely related compounds and stereoisomers within ketoprofen bulk drug substances and formulations [4].
Table 2: Historical Context and Analytical Significance
Era | Milestone | Context |
---|---|---|
1967 | Ketoprofen synthesized | Rhône-Poulenc chemists synthesize ketoprofen [2] [6]. |
1973-1980s | Ketoprofen introduced clinically | Marketed as an anti-inflammatory/analgesic (e.g., Orudis, Oruvail) [6]. |
1980s-1990s | Advanced impurity profiling develops | Regulatory emphasis on drug purity leads to identification of related compounds like 4'-Methyl Ketoprofen during ketoprofen analysis [4]. |
Ongoing | Designation as official impurity standard | Recognized as "Ketoprofen Related Compound A" (USP) or "Ketoprofen EP Impurity D" in pharmacopeias, mandating control in ketoprofen APIs [4]. |
Analytical Challenges and Resolution:The structural similarity to the parent ketoprofen molecule, particularly the isobaric nature of 4'-Methyl Ketoprofen and other potential dimethyl isomers (like 2',4'-dimethyl), presented significant challenges for separation and quantification using traditional chromatographic methods. The advent of sophisticated techniques like reversed-phase HPLC with UV detection and later, mass spectrometry, enabled its reliable identification and quantification as an impurity [4]. Furthermore, separating the R and S enantiomers of 4'-Methyl Ketoprofen requires chiral stationary phases or derivatization techniques, reflecting the broader challenges in profen stereochemistry [5] [9]. Its status as "Ketoprofen Related Compound A" (USP) or "Ketoprofen EP Impurity D" underscores its importance in pharmaceutical quality control, with strict limits imposed on its levels in active pharmaceutical ingredients (APIs) [4].
Synthesis:While detailed synthetic routes specific to the pure (R)-enantiomer are scarce in the provided sources, the racemic form (rac-4'-Methyl Ketoprofen) can be synthesized analogously to ketoprofen itself. A plausible route involves Friedel-Crafts acylation of 3-methylacetophenone with 4-methylbenzoyl chloride (or equivalent), followed by bromination at the alpha-position of the acetophenone methyl group, Arbusov reaction with triethyl phosphite, and Horner-Wadsworth-Emmons reaction with ethyl acetate or equivalent to form the alpha,beta-unsaturated ester. Reduction and hydrolysis, or direct hydrolysis/dehydrogenation, would yield the racemic acid. Resolution via diastereomeric salt formation or enzymatic methods would then isolate the (R)-enantiomer [4] [6].
Position within the Profen Family:Profen NSAIDs (ibuprofen, naproxen, ketoprofen, flurbiprofen) are characterized by a chiral 2-arylpropionic acid structure. Ketoprofen specifically is distinguished by its benzophenone scaffold (diphenyl ketone linked to the propionic acid). (R)-4-Methyl Ketoprofen is a close structural analog of ketoprofen, differing only by a methyl group on one of the phenyl rings (para to the ketone carbonyl). This modification places it within the broader chemical family but outside the therapeutically utilized profens [1] [6] [7].
Mechanistic Implications - COX Inhibition and Chirality:The primary therapeutic action of profens is the non-selective (or COX-2 selective, in newer variants) inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor of pro-inflammatory and pain-signaling prostaglandins (PGs) and thromboxanes [1] [6]. Crucially, this inhibition is highly stereoselective. The (S)-enantiomers of profens like ibuprofen, ketoprofen, and flurbiprofen are the potent inhibitors of COX enzymes. The (R)-enantiomers exhibit significantly weaker (often negligible) direct COX inhibitory activity [6] [7].
The introduction of the 4'-methyl group in (R)-4-Methyl Ketoprofen is unlikely to confer significant COX inhibitory activity to the (R)-enantiomer. Its structural deviation from ketoprofen likely alters its binding affinity within the COX active site. Furthermore, its recognition by the enzyme system responsible for the in vivo metabolic chiral inversion of profens (converting the R-form to the active S-form) might also be impaired or altered compared to the unsubstituted (R)-ketoprofen [6] [10]. Therefore, (R)-4-Methyl Ketoprofen itself is not considered pharmacologically active as an NSAID.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1